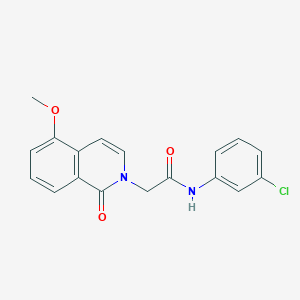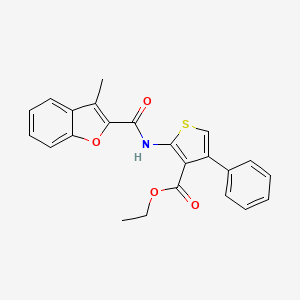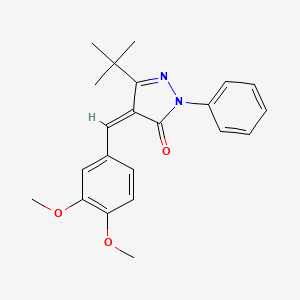
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as CMI-977 or Allosteric Modulator of Androgen Receptor (AMAR), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide acts as an allosteric modulator of androgen receptor (AR), which is a key regulator of cell growth and differentiation in various tissues, including the prostate gland and breast tissue. By binding to a specific site on the AR, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide enhances the activity of the receptor and promotes the expression of genes that are involved in cell growth and survival. This unique mechanism of action makes N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide a promising candidate for the treatment of AR-dependent diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has a number of biochemical and physiological effects. It has been found to promote the growth and survival of prostate cancer cells, as well as to increase bone mineral density in animal models of osteoporosis. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for further development. However, one of the limitations of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is that its safety profile has not been fully established, and further studies are needed to determine its potential side effects.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One potential direction is the development of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide-based therapies for the treatment of prostate cancer, breast cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in humans, as well as to identify potential side effects and drug interactions. Finally, future research may focus on the development of novel allosteric modulators of androgen receptor that have improved pharmacokinetic and safety profiles.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that includes the reaction of 3-chloroaniline with 2-acetyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including prostate cancer, breast cancer, and osteoporosis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-7-3-6-15-14(16)8-9-21(18(15)23)11-17(22)20-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYYSHEDCOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
